- Synthesis and antioxidant activity of isoflavones and isoflavanones, Chimica Acta Turcica, 1992, 19(2), 121-8
Cas no 970-48-9 (Alfalone)
Alfalone structure
Product Name:Alfalone
Numero CAS:970-48-9
MF:C17H14O5
MW:298.290065288544
CID:810850
PubChem ID:12132870
Update Time:2024-10-25
Alfalone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)
- 6-Hydroxy-7,4′-dimethoxyisoflavone
- Alfalone
- Alfalone (isoflavone)
- 6-Hydroxy-7,4'-dimethoxyisoflavone
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
- 6-Hydroxy-4',7-dimethoxyisoflavone
- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one
- CHEMBL3982563
- 970-48-9
- AKOS027380838
- CHEBI:174838
- 9NJ9MMB4ZA
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE
- LMPK12050105
- Isoflavone, 6-hydroxy-4',7-dimethoxy-
- DTXSID301297861
- STL434860
- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone
- G83875
-
- Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
- Chiave InChI: CQULNEWSZBPFNL-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 298.08412354g/mol
- Massa monoisotopica: 298.08412354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 65Ų
Proprietà sperimentali
- Densità: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 246-247 ºC
- Solubilità: Quasi insolubile (0,051 g/l) (25°C),
Alfalone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A214920-1mg |
Alfalone |
970-48-9 | 1mg |
$ 620.00 | 2022-06-08 | ||
| TRC | A214920-2.5mg |
Alfalone |
970-48-9 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
| TRC | A214920-4mg |
Alfalone |
970-48-9 | 4mg |
$ 1650.00 | 2022-06-08 | ||
| A2B Chem LLC | AX44758-1mg |
Alfalone |
970-48-9 | 95% | 1mg |
$68.00 | 2024-07-18 |
Alfalone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoin, Journal of Chemical Research, 2008, (12), 683-685
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
Riferimento
- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones, Chemistry & Biodiversity, 2015, 12(6), 963-979
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
Riferimento
- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity, Journal of Natural Products, 2016, 79(5), 1429-1438
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Biotransformation of isoflavones by Aspergillus niger, as biocatalyst, Journal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95
Alfalone Raw materials
- 2-Methoxybenzene-1,4-diol
- 4-Methoxyphenylacetic acid
- 4',7-Dimethoxyisoflavone
- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-
Alfalone Preparation Products
Alfalone Letteratura correlata
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso